molecular formula C14H12BrFN2O2S B6290764 N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 2416046-72-3

N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6290764
CAS No.: 2416046-72-3
M. Wt: 371.23 g/mol
InChI Key: KJVVLSUGWRKGPA-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a complex organic compound characterized by the presence of bromine, fluorine, and sulfonohydrazide functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of N’-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation of 4-bromo-3-fluorobenzaldehyde with 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Hydrolysis

The hydrazone bond undergoes hydrolysis under acidic or basic conditions, regenerating the parent aldehyde and sulfonohydrazide:

C14H12BrFN2O2S+H2O4-Bromo-3-fluorobenzaldehyde+4-methylbenzenesulfonohydrazide\text{C}_{14}\text{H}_{12}\text{BrFN}_2\text{O}_2\text{S} + \text{H}_2\text{O} \rightarrow \text{4-Bromo-3-fluorobenzaldehyde} + \text{4-methylbenzenesulfonohydrazide}

Conditions :

MediumTemperatureTimeYieldSource
1M HCl80°C2 hours92%
1M NaOH60°C3 hours85%

Nucleophilic Substitution

The bromine atom at the para position participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the fluorine and sulfonamide groups:

C14H12BrFN2O2S+NaOCH3C15H15FN2O3S+NaBr\text{C}_{14}\text{H}_{12}\text{BrFN}_2\text{O}_2\text{S} + \text{NaOCH}_3 \rightarrow \text{C}_{15}\text{H}_{15}\text{FN}_2\text{O}_3\text{S} + \text{NaBr}

Reactivity Table :

NucleophileSolventTemperatureProductYieldSource
MethoxideDMF100°CMethoxy-substituted derivative68%
AminesEthanolRefluxAmino-substituted derivative55%

Suzuki-Miyaura Coupling

The bromine atom enables palladium-catalyzed cross-coupling with boronic acids, forming biaryl derivatives:

C14H12BrFN2O2S+ArB(OH)2Pd(PPh3)4C20H16FN2O2S+B(OH)3\text{C}_{14}\text{H}_{12}\text{BrFN}_2\text{O}_2\text{S} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{20}\text{H}_{16}\text{FN}_2\text{O}_2\text{S} + \text{B(OH)}_3

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/water (4:1)

  • Temperature: 90°C, 12 hours

  • Yield Range: 70–85%

Photoinduced Borylation

Under UV light (365 nm), the compound reacts with bis(pinacolato)diboron (B₂pin₂) to form a boronated hydrazone:

C14H12BrFN2O2S+B2pin2hνC20H24BFN2O4S+BrBpin\text{C}_{14}\text{H}_{12}\text{BrFN}_2\text{O}_2\text{S} + \text{B}_2\text{pin}_2 \xrightarrow{h\nu} \text{C}_{20}\text{H}_{24}\text{BFN}_2\text{O}_4\text{S} + \text{BrBpin}

Key Parameters :

Light SourceCatalystSolventTimeYieldSource
UV (365 nm)NoneTHF6 h78%

Oxidation

The hydrazone group oxidizes to a diazo compound using MnO₂ or hypervalent iodine reagents:

C14H12BrFN2O2SOxidantC14H10BrFN2O2S+H2O\text{C}_{14}\text{H}_{12}\text{BrFN}_2\text{O}_2\text{S} \xrightarrow{\text{Oxidant}} \text{C}_{14}\text{H}_{10}\text{BrFN}_2\text{O}_2\text{S} + \text{H}_2\text{O}

OxidantSolventTemperatureYieldSource
MnO₂CH₂Cl₂RT65%
(PhIO)₄Acetonitrile50°C72%

Reduction

Catalytic hydrogenation reduces the C=N bond to a C–N single bond:

C14H12BrFN2O2SH2/Pd/CC14H14BrFN2O2S\text{C}_{14}\text{H}_{12}\text{BrFN}_2\text{O}_2\text{S} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{C}_{14}\text{H}_{14}\text{BrFN}_2\text{O}_2\text{S}

CatalystPressureSolventYieldSource
Pd/C1 atmEthanol90%

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into 4-methylbenzenesulfinic acid , NH₃ , and 4-bromo-3-fluorotoluene , as confirmed by TGA-MS .

Biological Interactions

While not a direct chemical reaction, the compound inhibits bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with the sulfonamide group and halogen-π interactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies suggest that hydrazone derivatives, including N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide, exhibit promising anticancer properties. A study published in European Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

Case Study:
A specific case study demonstrated that this compound effectively reduced tumor growth in xenograft models, showcasing its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

Bacteria StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data suggests that this compound could be a candidate for developing new antimicrobial agents.

Material Science

Synthesis of Novel Polymers
In material science, the compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of hydrazone functionalities has shown to improve the stability and performance of polymeric materials under various conditions.

Case Study:
A recent publication detailed the creation of a polymer matrix incorporating this hydrazone derivative, which exhibited superior tensile strength and thermal resistance compared to traditional polymer matrices.

Analytical Chemistry

This compound is also used as a reagent in analytical chemistry for detecting specific metal ions through colorimetric methods. The compound forms stable complexes with transition metals, allowing for sensitive detection.

Data Table: Metal Ion Detection

Metal IonDetection Limit (µg/mL)
Cu²⁺0.5
Fe³⁺1.0
Ni²⁺0.8

This application underscores its utility in environmental monitoring and quality control processes.

Mechanism of Action

The mechanism of action of N’-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets, resulting in potent biological effects.

Comparison with Similar Compounds

Similar compounds to N’-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide include other benzylidene derivatives with different substituents on the aromatic ring These compounds may share similar chemical properties but differ in their biological activities and applications

Biological Activity

N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12BrFN2O2SC_{14}H_{12}BrFN_2O_2S with a molecular weight of 360.23 g/mol. The compound features a sulfonohydrazide functional group which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₂BrFN₂O₂S
Molecular Weight360.23 g/mol
CAS Number2131827-25-1
Purity≥95%

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism involves inhibition of bacterial protein synthesis, potentially targeting essential enzymes involved in cell wall synthesis .
  • Anticancer Properties : In vitro studies have shown that the compound possesses cytotoxic effects against several cancer cell lines. The observed mechanism may involve apoptosis induction through the activation of caspases and modulation of cell cycle progression .
  • Anti-inflammatory Effects : Preliminary investigations suggest that the compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thus providing a potential therapeutic avenue for inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by Slater (2024) demonstrated that this compound showed an IC50 value of approximately 15 µM against E. coli, indicating potent antibacterial activity comparable to standard antibiotics .
  • Cytotoxicity in Cancer Cells : In a series of experiments involving various cancer cell lines (e.g., MCF-7, HeLa), the compound exhibited IC50 values ranging from 10 to 20 µM, suggesting it effectively inhibits cell proliferation and induces apoptosis in these cells .
  • Mechanism Exploration : Further mechanistic studies revealed that the compound interacts with the DHDPS enzyme, which is crucial for bacterial survival. Inhibition of this enzyme leads to disrupted lysine biosynthesis, resulting in bacterial death .

Properties

IUPAC Name

N-[(E)-(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVVLSUGWRKGPA-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.